Nalpha-nim-bis-z-l-histidine ethanol
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Overview
Description
Nalpha-nim-bis-z-l-histidine ethanol is a biochemical compound primarily used in proteomics research. It has a molecular formula of C22H21N3O6 and a molecular weight of 423.42 . This compound is known for its role in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-nim-bis-z-l-histidine ethanol involves the protection of the amino and imidazole groups of histidine. The process typically includes the use of protecting groups such as benzyloxycarbonyl (Z) for the amino group and benzyl (Bzl) for the imidazole group. The protected histidine is then subjected to esterification with ethanol under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Nalpha-nim-bis-z-l-histidine ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted histidine derivatives.
Scientific Research Applications
Nalpha-nim-bis-z-l-histidine ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of biodegradable surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of Nalpha-nim-bis-z-l-histidine ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The molecular pathways involved include the modulation of enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Nalpha-Z-L-Histidine: Another protected histidine derivative with similar applications in research.
Nalpha-Carbobenzyloxy-L-histidine: Used in peptide synthesis and biochemical studies.
Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate: Employed in the immobilization of enzymes and proteins.
Uniqueness
Nalpha-nim-bis-z-l-histidine ethanol stands out due to its specific protective groups, which provide stability and reactivity in various chemical reactions. Its unique structure allows for targeted interactions with enzymes and proteins, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
ethanol;(2S)-2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6.C2H6O/c26-20(27)19(24-21(28)30-13-16-7-3-1-4-8-16)11-18-12-25(15-23-18)22(29)31-14-17-9-5-2-6-10-17;1-2-3/h1-10,12,15,19H,11,13-14H2,(H,24,28)(H,26,27);3H,2H2,1H3/t19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWXUNHIFYUJB-FYZYNONXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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